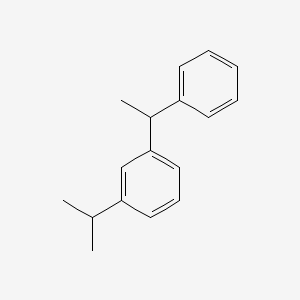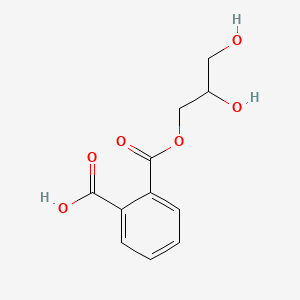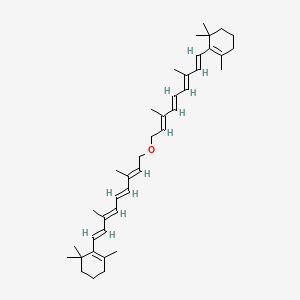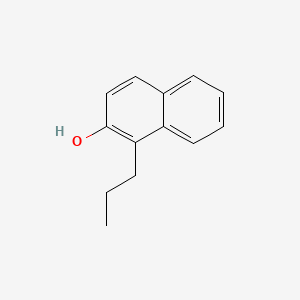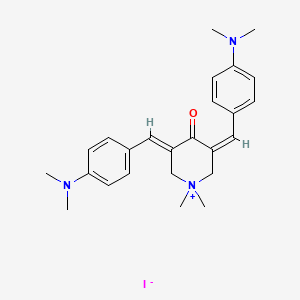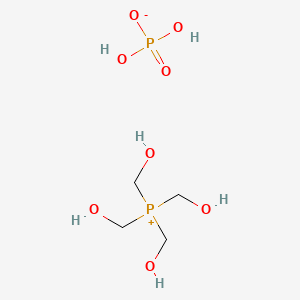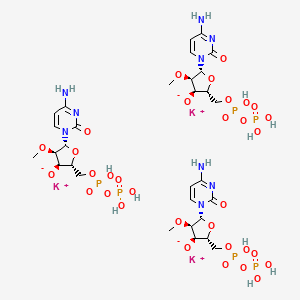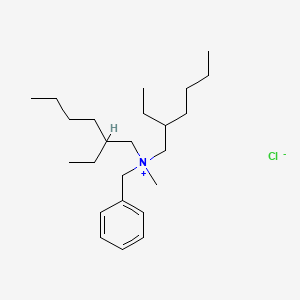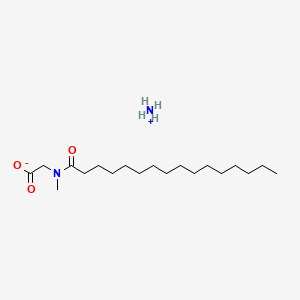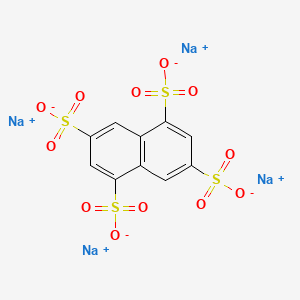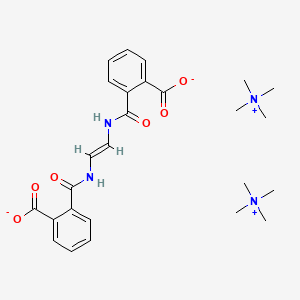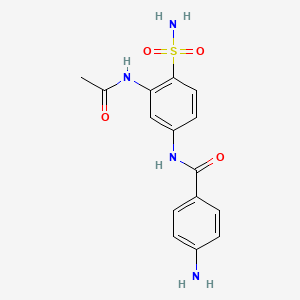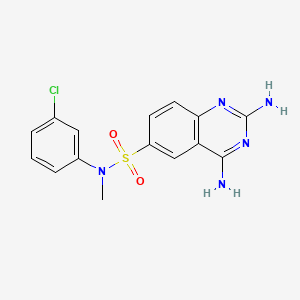
Decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves the reaction of dioctyltin oxide with thiodiglycolic acid esters. The reaction is carried out by suspending dioctyltin oxide in water and heating the mixture to 60°C. Thiodiglycolic acid esters are then added over a period of 30 minutes. The mixture is stirred at 60°C for an additional 30 minutes, after which the water layer is separated, and the product is dried and filtered .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands attached to the tin atom are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing
Mechanism of Action
The mechanism of action of Decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate involves its interaction with molecular targets, primarily through the tin center. The compound can form complexes with various biomolecules, affecting their function. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- Dioctyltin oxide derivatives
Uniqueness
Decyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Properties
CAS No. |
84030-47-7 |
|---|---|
Molecular Formula |
C40H80O4S2Sn |
Molecular Weight |
807.9 g/mol |
IUPAC Name |
decyl 2-[(2-decoxy-2-oxoethyl)sulfanyl-dioctylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;2*1-3-5-7-8-6-4-2;/h2*15H,2-11H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
ZHBWNZRZOGXNKV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


